molecular formula C11H23NO B6284948 2-[2-(tert-butoxy)ethyl]piperidine CAS No. 184042-86-2

2-[2-(tert-butoxy)ethyl]piperidine

Cat. No.: B6284948
CAS No.: 184042-86-2
M. Wt: 185.3
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Description

2-[2-(tert-Butoxy)ethyl]piperidine is a piperidine derivative characterized by a tert-butoxyethyl substituent at the 2-position of the piperidine ring. Piperidine derivatives are widely studied due to their versatility in organic synthesis, medicinal chemistry, and materials science. The tert-butoxy group, a bulky and electron-rich substituent, confers unique steric and electronic properties to the molecule, influencing its reactivity, solubility, and stability compared to other piperidine analogs.

Properties

CAS No.

184042-86-2

Molecular Formula

C11H23NO

Molecular Weight

185.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(tert-butoxy)ethyl]piperidine typically involves the reaction of piperidine with tert-butyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atom of the tert-butyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of 2-[2-(tert-butoxy)ethyl]piperidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[2-(tert-butoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-[2-(tert-butoxy)ethyl]piperidine has shown significant potential in various areas of scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(tert-butoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison

The tert-butoxyethyl side chain distinguishes 2-[2-(tert-butoxy)ethyl]piperidine from other piperidine derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituent at 2-Position Key Functional Features Reference
2-[2-(tert-butoxy)ethyl]piperidine tert-Butoxyethyl Bulky alkoxy group, steric hindrance
2-[2-(1H-imidazol-1-yl)ethyl]piperidine Imidazole-ethyl Aromatic heterocycle, hydrogen-bonding ability
1-[(tert-Butoxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid Boc-protected phenylpiperidine Carboxylic acid, chiral center, Boc group
(±)-erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine Oxo-dihydroxy decaenyl Hydroxy and keto groups, long alkyl chain
  • Steric Effects : The tert-butoxy group creates significant steric hindrance, reducing nucleophilic attack at the piperidine nitrogen compared to less bulky analogs like 2-[2-(1H-imidazol-1-yl)ethyl]piperidine .
  • Electronic Effects : The electron-donating tert-butoxy group enhances the basicity of the piperidine nitrogen relative to electron-withdrawing substituents (e.g., carboxylic acids in the Boc-protected analog from ).

Physicochemical Properties

Table 2: Physicochemical Data

Property 2-[2-(tert-butoxy)ethyl]piperidine 2-[2-(1H-imidazol-1-yl)ethyl]piperidine 1-[(tert-Butoxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid
Molecular Formula C11H23NO C10H19N3 C23H26N2O5
Molecular Weight (g/mol) 185.31 181.28 410.47
Boiling Point (°C) ~220–240 (estimated) 260–265 (literature) Decomposes >300
Solubility Moderate in polar aprotic solvents High in polar solvents (imidazole) Low in water; soluble in DMSO, DMF
  • Solubility: The tert-butoxy group improves solubility in nonpolar solvents compared to the hydrophilic imidazole derivative .
  • Stability : Boc-protected analogs (e.g., ) are acid-labile, whereas the tert-butoxyethyl group in the target compound is more stable under acidic conditions.

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